(6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone
Description
(6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone is a pyridine-based aromatic ketone characterized by a dimethylamino group at the 6-position, a methyl group at the 2-position, and a phenylmethanone substituent at the 3-position of the pyridine ring. Though direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs (e.g., trifluoromethyl-, sulfonyl-, or phenoxy-substituted pyridines) suggest utility in pharmaceuticals or materials science, where substituent electronic and steric profiles dictate reactivity and biological activity .
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
[6-(dimethylamino)-2-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C15H16N2O/c1-11-13(9-10-14(16-11)17(2)3)15(18)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
OOSWFHAEUIVYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone typically involves the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows:
COCl2+2C6H5NMe2→(Me2NC6H4)2CO+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of phosgene or triphosgene in a controlled environment is crucial to prevent hazardous conditions.
Chemical Reactions Analysis
Types of Reactions
(6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the ketone group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
The compound has been evaluated for its pharmacological properties, showing promise in several therapeutic areas:
- Anticancer Activity : Studies indicate that compounds with similar structures may interact with cellular pathways involved in cancer progression. The dimethylamino group enhances the compound's solubility and bioavailability, making it a candidate for anticancer drug development.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as phosphodiesterase (PDE) enzymes. Selective inhibition of PDE2A has been linked to potential treatments for cognitive impairment, showcasing the compound's relevance in neuropharmacology .
Synthetic Applications
The synthesis of (6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone can be achieved through various routes, allowing for modifications that enhance its biological activity:
- Synthetic Routes : Several methods have been developed to produce this compound while enabling structural modifications that could improve efficacy. These include oxidation and reduction reactions, as well as substitution reactions that introduce new functional groups.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Molecular Modifications : Research has shown that specific substitutions on the pyridine ring can significantly affect the compound's potency against targeted biological pathways. For instance, methyl substitutions at certain positions have been linked to enhanced enzyme inhibitory activity .
Case Studies
Several studies have documented the applications and effects of This compound :
- Study on Anticancer Properties : A recent investigation demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in anticancer therapy.
- Neuropharmacological Research : Another study focused on the inhibition of PDE2A by this compound, revealing its capability to enhance cognitive functions in preclinical models .
Mechanism of Action
The mechanism of action of (6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets through its electron-rich aromatic rings and dimethylamino group. These interactions can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Key Observations:
Electronic Profiles: The dimethylamino group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in 15D, sulfonyl in , phenoxy in ). This difference may enhance nucleophilicity at the pyridine ring or alter binding affinity in biological systems.
Steric Effects: The 2-methyl group in the target compound introduces moderate steric hindrance, whereas bulkier substituents like diphenyl (15D) or phenoxy () may limit rotational freedom or substrate accessibility.
Synthetic Routes: Compound 15D was synthesized via Sonogashira coupling (PdCl₂/PPh₃ catalyst, CuI), emphasizing cross-coupling strategies for introducing alkynyl groups . The absence of such methods in the target compound’s evidence suggests alternative routes (e.g., nucleophilic substitution for dimethylamino group installation).
Biological Activity
The compound (6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone is an organic molecule notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a pyridine ring substituted with a dimethylamino group and a phenyl group attached to a carbonyl moiety, suggests various interactions with biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 270.33 g/mol. The presence of the dimethylamino group enhances its basicity and solubility, which are crucial for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 270.33 g/mol |
| Functional Groups | Pyridine, Dimethylamino, Ketone |
Biological Activity
Research indicates that This compound exhibits several promising pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may act as an anticancer agent. Structure-activity relationship (SAR) studies have indicated that modifications to the pyridine structure can enhance its efficacy against various cancer cell lines .
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, this compound is being investigated for potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : Some studies have reported antimicrobial activity, although specific mechanisms and efficacy against various pathogens require further investigation .
- Interaction with Biological Targets : The compound's ability to interact with key biological targets such as enzymes and receptors has been highlighted in various studies. For instance, it has shown potential in inhibiting certain kinases involved in cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was proposed to involve apoptosis induction through the activation of caspase pathways .
- Neuroprotective Study : In vitro assays indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease models .
- Antimicrobial Evaluation : The compound was tested against various bacterial strains, showing moderate activity against Gram-positive bacteria. Further optimization is required to enhance its spectrum of activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of This compound . Key findings include:
| Modification | Effect on Activity |
|---|---|
| Dimethylamino Group | Increases basicity and solubility; enhances interaction with biological targets |
| Phenyl Substitution | Influences binding affinity to receptors and enzymes |
| Ketone Functional Group | Essential for bioactivity; involved in molecular interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
